Functional Potency: 100-Fold Enhancement Over ATP in Insulin Secretion Assay
The 2-benzylthio modification confers a dramatic enhancement in functional potency at P2Y receptors compared to the endogenous ligand ATP. The nucleotidic analog 2-benzylthio-ATP-α-S (incorporating the 2-benzylthioadenine core) was shown to be approximately 100-fold more potent than ATP at stimulating insulin release from isolated perfused rat pancreas [1]. This potency gain is directly attributable to the C2 benzylthio substitution, as the 2-unsubstituted analog ATP-α-S only exhibited a 10-fold increase over ATP, highlighting the specific and advantageous contribution of the benzylthio group [1].
| Evidence Dimension | Concentration-dependent insulin secretion (functional potency) |
|---|---|
| Target Compound Data | 2-benzylthio-ATP-α-S: Effective in range 0.015–1.5 μM; ~100-fold more potent than ATP |
| Comparator Or Baseline | Comparator 1: ATP (unmodified endogenous ligand); Comparator 2: ATP-α-S (~10-fold more potent than ATP) |
| Quantified Difference | Target compound is 100-fold more potent than ATP and 10-fold more potent than ATP-α-S. |
| Conditions | Rat isolated and perfused pancreas model; glucose concentration of 8.3 mM. |
Why This Matters
This quantifiable, order-of-magnitude improvement in functional potency validates the 2-benzylthio group as a critical pharmacophore for developing high-affinity P2Y receptor ligands, making the parent scaffold essential for research in this pathway.
- [1] Hillaire-Buys, D., Shahar, L., Fischer, B., Chulkin, A., Linck, N., Chapal, J., Loubatières-Mariani, M. M., & Petit, P. (2001). Pharmacological evaluation and chemical stability of 2-benzylthioether-5′-O-(1-thiotriphosphate)-adenosine, a new insulin secretagogue acting through P2Y receptors. Drug Development Research, 53(1), 33–43. View Source
